molecular formula C10H12ClNO B13652410 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B13652410
M. Wt: 197.66 g/mol
InChI Key: FIXUHIRMJLPQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The molecular formula of this compound is C10H12ClNO.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h4-5,12H,2-3,6H2,1H3

InChI Key

FIXUHIRMJLPQMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CCCN2

Origin of Product

United States

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